N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide
Description
N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is a complex organic compound that features a unique combination of an oxazepane ring and an isoquinoline moiety
Properties
IUPAC Name |
N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c27-22-20-10-5-4-9-18(20)13-21(25-22)23(28)24-14-19-16-26(11-6-12-29-19)15-17-7-2-1-3-8-17/h1-5,7-10,13,19H,6,11-12,14-16H2,(H,24,28)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYJTZFIOFMZUTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(OC1)CNC(=O)C2=CC3=CC=CC=C3C(=O)N2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide typically involves multiple steps. One common approach starts with the preparation of the oxazepane ring, which can be synthesized through the reaction of benzylamine with an appropriate epoxide under basic conditions. The resulting oxazepane intermediate is then coupled with an isoquinoline derivative using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the synthesis of intermediates and the final product, as well as the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It may find applications in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The isoquinoline moiety could play a crucial role in binding to specific sites, while the oxazepane ring may influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]but-2-ynamide
- (S)-4-Benzyl-1,4-oxazepan-6-OL
Uniqueness
N-[(4-benzyl-1,4-oxazepan-2-yl)methyl]-1-oxo-2H-isoquinoline-3-carboxamide is unique due to the combination of the oxazepane ring and the isoquinoline moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
